![molecular formula C10H10N6O2 B7530312 N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide](/img/structure/B7530312.png)
N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide, also known as CCT244747, is a small molecule inhibitor that has been developed for cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer treatment.
Mécanisme D'action
The mechanism of action of N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide involves the inhibition of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is involved in promoting cancer cell growth and survival. By inhibiting MELK, N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide can effectively block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of human embryonic stem cells, which could have implications for regenerative medicine. It has also been shown to inhibit the growth of malaria parasites, which could have implications for the treatment of malaria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide in lab experiments is its specificity for MELK. This allows researchers to study the role of MELK in cancer and other diseases. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
There are several future directions for research on N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide. One direction is to further study its efficacy in different types of cancer and to develop combination therapies that could enhance its anti-cancer properties. Another direction is to study its effects on other diseases, such as malaria and neurodegenerative diseases. Finally, researchers could explore the potential of N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide as a tool for studying the role of MELK in various biological processes.
Méthodes De Synthèse
The synthesis of N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide involves a multi-step process that starts with the reaction of 3-nitroaniline with ethyl chloroformate to form the corresponding ethyl ester. The ester is then reacted with hydrazine hydrate to form the hydrazide intermediate. The final step involves the reaction of the hydrazide with triazole carboxylic acid to form the desired compound.
Propriétés
IUPAC Name |
N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c11-10(18)14-7-3-1-2-6(4-7)13-9(17)8-5-12-16-15-8/h1-5H,(H,13,17)(H3,11,14,18)(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDXUQIIHNRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
![2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline](/img/structure/B7530254.png)
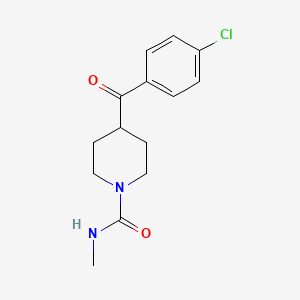
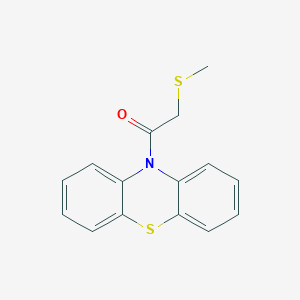
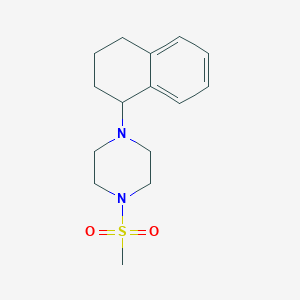
![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)
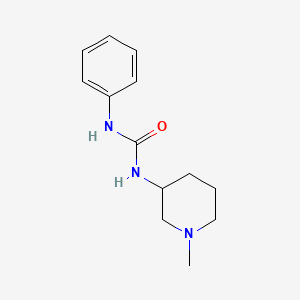
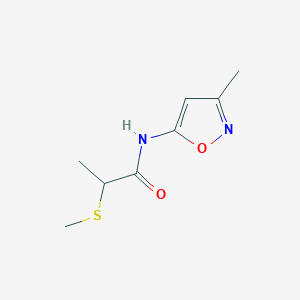
![5-bromo-2-methyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7530290.png)
![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)
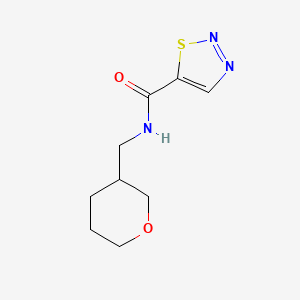
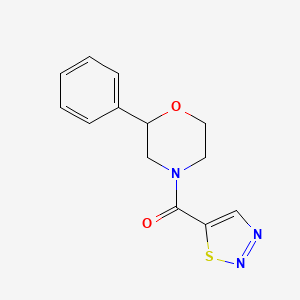
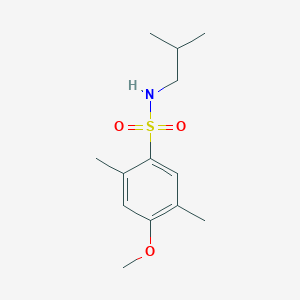
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide](/img/structure/B7530330.png)